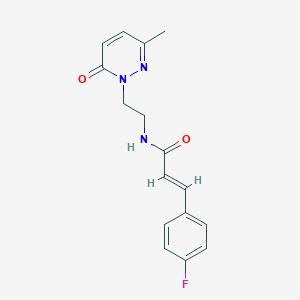

(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide

Description

The compound (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide is a synthetic acrylamide derivative characterized by three key structural motifs:

A 4-fluorophenyl group at the β-position, enhancing lipophilicity and metabolic stability via fluorine’s electronegative effects.

A pyridazinone ring (3-methyl-6-oxopyridazin-1(6H)-yl) linked via an ethylamino spacer, contributing hydrogen-bonding and polar interactions.

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c1-12-2-9-16(22)20(19-12)11-10-18-15(21)8-5-13-3-6-14(17)7-4-13/h2-9H,10-11H2,1H3,(H,18,21)/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKHWARPDQJERF-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CCNC(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=O)C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide typically involves a multi-step process:

Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Attachment of the Pyridazinone Moiety: The pyridazinone moiety can be attached through a condensation reaction between a pyridazinone derivative and an appropriate electrophile.

Industrial Production Methods

Industrial production of (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound has been studied for its potential pharmacological effects, particularly in the realm of cancer treatment and as an anti-inflammatory agent.

- Anticancer Properties : Research indicates that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of a fluorophenyl group may enhance these effects due to increased lipophilicity and potential interactions with biological targets .

- Anti-inflammatory Effects : Compounds similar to (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide have shown promise in reducing inflammation markers in vitro, suggesting that this compound could also possess similar properties .

Structural Characteristics

The structural analysis of (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide reveals several important features:

- Molecular Formula : C16H16FN3O

- Molecular Weight : 301.321 g/mol

- Crystallographic Data : The compound exhibits a layered crystal structure stabilized by hydrogen bonds and π–π stacking interactions, which may contribute to its biological activity .

Case Studies

Several studies have documented the effects and applications of similar compounds:

- Study on Anticancer Activity : A recent study demonstrated that pyridazine derivatives showed significant cytotoxicity against breast cancer cell lines, indicating that modifications like those present in (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide could enhance therapeutic efficacy .

- Inflammation Model : In an experimental model of inflammation, compounds with similar structures reduced pro-inflammatory cytokines significantly, highlighting their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Key Observations:

- Fluorine Substitution: Both the target compound and 6i incorporate a 4-fluorophenyl group, which is known to reduce oxidative metabolism and improve bioavailability .

- Heterocyclic Moieties: The pyridazinone in the target compound contrasts with indole/indazole in analogs. Pyridazinone’s carbonyl group may enhance solubility compared to indole’s aromaticity .

- Backbone Flexibility : The acrylamide backbone in the target compound and 6f/6t provides conformational rigidity, whereas 6i uses a cyclopropane-carboxamide for structural constraint.

Structural Implications for Bioactivity

- Pyridazinone vs. Indole/Indazole: Pyridazinone’s electron-deficient ring may favor interactions with polar residues in enzymatic active sites, while indole/indazole’s aromaticity could target hydrophobic pockets.

- Fluorophenyl Positioning : The para-fluorine in the target compound and 6i may mimic tyrosine or phenylalanine residues in protein-binding sites, a strategy common in kinase inhibitors .

Biological Activity

(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide is a compound of interest due to its potential therapeutic applications. The structure features a fluorinated aromatic ring and a pyridazinone moiety, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.

- Molecular Formula : C22H23FN4O4S

- Molecular Weight : 458.5 g/mol

- IUPAC Name : N-[4-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]butanamide

The mechanism by which (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with specific biological targets such as enzymes or receptors involved in various signaling pathways. The presence of the fluorine atom may enhance lipophilicity, potentially affecting membrane permeability and binding affinity to target proteins.

Biological Activity

Research indicates that the compound exhibits various biological activities, including:

- Anticancer Activity : Some studies suggest that compounds with similar structural features can inhibit tumor growth and induce apoptosis in cancer cell lines.

- Antimicrobial Properties : There is evidence that certain derivatives of pyridazinones possess antimicrobial properties, which could extend to this compound.

- Anti-inflammatory Effects : Compounds containing pyridazine rings have shown potential in modulating inflammatory pathways.

Data Table of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridazine derivatives demonstrated that compounds similar to (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide showed significant cytotoxicity against breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of pyridazine were tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antimicrobial activity, highlighting the importance of structural variations in optimizing efficacy.

Research Findings

Recent research has focused on synthesizing analogs of (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide to explore their biological activities further. These studies aim to establish structure-activity relationships (SAR) to identify key functional groups responsible for the observed biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.